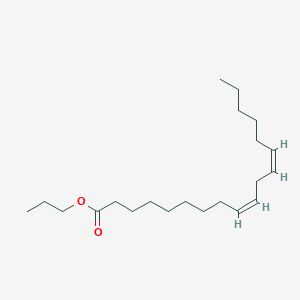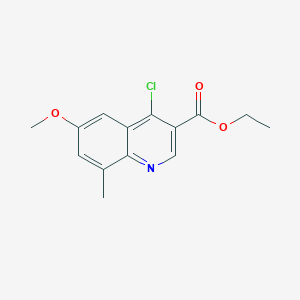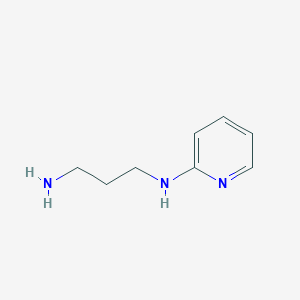
trans-4-(Dimethylamino)cyclohexanecarboxylic acid
Descripción general
Descripción
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid, also known as DMAA, is a synthetic compound. It is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations . It is also used as a lysine analogue to characterize binding sites in plasminogen .
Synthesis Analysis
The synthesis of trans-4-(Dimethylamino)cyclohexanecarboxylic acid has been reported in several studies . For instance, a one-pot process for the preparation of trans-4-amino-l-cyclohexanecarboxylic acid derivatives where the trans ratio is more than 75% by reaction of a 4-aminobenzoic acid derivative using an appropriate catalyst and an appropriate solvent or solvent mixture under basic conditions has been described .Molecular Structure Analysis
The molecular formula of trans-4-(Dimethylamino)cyclohexanecarboxylic acid is C9H17NO2 . Its average mass is 171.237 Da .Aplicaciones Científicas De Investigación
- DMAC serves as a building block for transparent polyimides. Researchers have synthesized novel dianhydrides, including trans-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride (trans-2), which can be polymerized with aromatic diamines to create transparent polyimide films . These materials find applications in flexible displays, optical devices, and protective coatings due to their excellent thermal stability and optical clarity.
- The successful development of deep-sea manned submersibles, such as China’s Fendouzhe (Striver), has significantly improved our capabilities for scientific research and resource exploitation in the ocean depths . DMAC-based materials may play a role in the construction of pressure-resistant components or coatings for underwater vehicles.
Polymer Chemistry and Transparent Polyimides
Deep-Sea Exploration and Manned Submersibles
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of “trans-4-(Dimethylamino)cyclohexanecarboxylic acid” is plasminogen . Plasminogen is a protein that plays a crucial role in fibrinolysis, the process that breaks down fibrin clots.
Mode of Action
This compound acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis by acting as a lysine analogue, which allows it to bind to the lysine binding sites in plasminogen . This prevents the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin clots.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms the meshwork of blood clots. This results in the stabilization of fibrin clots and a reduction in bleeding.
Pharmacokinetics
Its solubility in water (167 mg/ml) and ethanol (<1mg/ml at 25°c) suggests that it may have good bioavailability
Result of Action
The primary result of the action of “trans-4-(Dimethylamino)cyclohexanecarboxylic acid” is the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . This can be beneficial in various hemorrhagic diseases and in situations where there is abnormal bleeding during operations .
Propiedades
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUZTWPXWNPFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Dimethylamino)cyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)
![1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3133289.png)
![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)

![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)

![(2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol](/img/structure/B3133308.png)


